

# Introduction: The Significance of Physical Properties in Chemical Synthesis and Development

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## Compound of Interest

Compound Name: 1,1-Diphenylacetone

Cat. No.: B1664572

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**1,1-Diphenylacetone**, a diaryl ketone derivative also known as 1,1-diphenyl-2-propanone, is a key intermediate in various chemical syntheses.[1][2] Its utility spans from the creation of fragrance formulations to its role as an intermediate for rodenticides.[1][3] For researchers and professionals in drug development and material science, a comprehensive understanding of its physical properties is paramount for its effective handling, reaction optimization, and purification. This guide provides an in-depth analysis of the melting and boiling points of **1,1-Diphenylacetone**, offering both established data and detailed experimental protocols for their verification.

## Physicochemical Data of 1,1-Diphenylacetone

The accurate determination of a compound's melting and boiling points serves as a crucial indicator of its purity. For pure, crystalline organic compounds, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C.[4] Impurities tend to depress and broaden this range.[4][5] The boiling point, defined as the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, is also a key physical constant for characterization and purification via distillation.[4][6]

Below is a summary of the reported melting and boiling points for **1,1-Diphenylacetone** from various sources. The variation in these values can be attributed to differences in experimental conditions and the purity of the sample.

Physical Property	Reported Value(s)	Source(s)
Melting Point	46°C (labile form)	<a href="#">[7]</a> <a href="#">[8]</a>
59-63°C	<a href="#">[3]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>	
61°C	<a href="#">[12]</a>	
62°C	<a href="#">[1]</a> <a href="#">[13]</a>	
Boiling Point	307°C (at atmospheric pressure)	<a href="#">[7]</a>
135°C (at 1.5 mmHg)	<a href="#">[1]</a> <a href="#">[10]</a>	

Appearance: **1,1-Diphenylacetone** typically presents as a white to off-white or very pale-yellow crystalline powder.[\[2\]](#)[\[3\]](#)[\[9\]](#)

Molecular Formula: C<sub>15</sub>H<sub>14</sub>O[\[3\]](#)[\[9\]](#)[\[14\]](#)

Molecular Weight: 210.28 g/mol [\[1\]](#)[\[3\]](#)[\[9\]](#)

## Experimental Determination of Melting Point

The determination of a precise melting point range is a fundamental technique in organic chemistry for compound identification and purity assessment. The following protocol outlines a standard procedure using a modern melting point apparatus.

### Methodology: Capillary Melting Point Determination

This method involves heating a small sample of the compound in a capillary tube within a calibrated apparatus.

Step-by-Step Protocol:

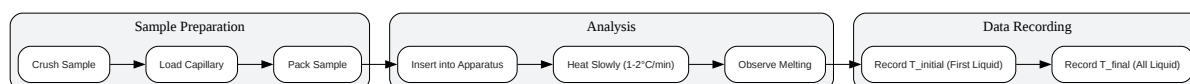
- Sample Preparation:
  - Place a small amount of dry **1,1-Diphenylacetone** powder on a clean, dry watch glass.

- If the crystals are large, gently crush them to a fine powder using a spatula. This ensures uniform packing in the capillary tube.
- Push the open end of a capillary tube into the powder to collect a small amount of the sample.<sup>[5]</sup>
- Tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample should be approximately 1-2 mm in height.<sup>[4][15]</sup>
- Apparatus Setup:
  - Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.
  - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
- Measurement:
  - Set the initial temperature to approximately 20°C below the expected melting point.
  - Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.<sup>[15]</sup> A slower heating rate is crucial for an accurate determination.
  - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
  - Continue to observe the sample and record the temperature at which the last crystal melts (the end of the melting range).
- Post-Analysis:
  - Allow the apparatus to cool completely before performing another measurement.
  - It is good practice to perform at least two measurements to ensure reproducibility.

## Causality and Experimental Considerations:

- **Sample Packing:** A loosely packed sample will not heat uniformly, leading to a broader and inaccurate melting range.
- **Heating Rate:** Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range. [15]
- **Purity:** The presence of impurities disrupts the crystal lattice of the solid, typically causing melting to occur at a lower temperature and over a wider range. A sharp melting range is a strong indicator of high purity. [4][5]
- **Labile Form:** The reported labile form of **1,1-Diphenylacetone** melting at 46°C suggests the possibility of polymorphism, where the compound can exist in different crystalline structures with distinct physical properties. [8] This underscores the importance of controlled crystallization and drying procedures.

## Workflow for Melting Point Determination



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Caption: Workflow for Capillary Melting Point Determination.

## Experimental Determination of Boiling Point

The boiling point is another critical physical property, particularly for purification by distillation. Given that **1,1-Diphenylacetone** is a solid at room temperature, its boiling point is determined at reduced pressure to prevent thermal decomposition at its high atmospheric boiling point.

## Methodology: Reduced Pressure Boiling Point Determination

This method involves heating the liquid under a vacuum and observing the temperature at which it boils.

#### Step-by-Step Protocol:

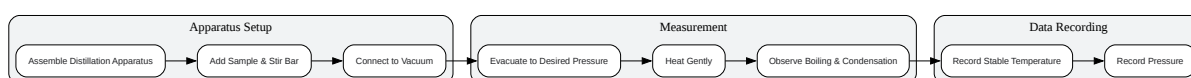
- Apparatus Setup:
  - Assemble a distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
  - Place a small amount of **1,1-Diphenylacetone** in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
  - Connect the apparatus to a vacuum source with a manometer to monitor the pressure.
- Measurement:
  - Slowly evacuate the system to the desired pressure (e.g., 1.5 mmHg).
  - Begin heating the sample gently with a heating mantle.
  - Observe for the formation of a steady stream of vapor rising and condensing in the condenser.
  - Record the temperature at which the liquid is boiling and a constant stream of distillate is collected. This is the boiling point at the recorded pressure.
- Post-Analysis:
  - Allow the apparatus to cool completely before slowly releasing the vacuum.
  - Clean the apparatus thoroughly.

## Causality and Experimental Considerations:

- Reduced Pressure: Heating **1,1-Diphenylacetone** to its atmospheric boiling point of 307°C may cause decomposition. Determining the boiling point at reduced pressure allows for distillation at a much lower temperature, preserving the integrity of the compound.<sup>[7]</sup>

- **Smooth Boiling:** The use of a stir bar or boiling chips is essential to prevent bumping (sudden, violent boiling) of the liquid, which can lead to inaccurate temperature readings and potential hazards.
- **Pressure Stability:** Maintaining a stable pressure throughout the determination is crucial, as the boiling point is highly dependent on pressure.<sup>[4]</sup>

## Workflow for Reduced Pressure Boiling Point Determination



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Caption: Workflow for Reduced Pressure Boiling Point Determination.

## Conclusion

The melting and boiling points of **1,1-Diphenylacetone** are fundamental physical properties that are indicative of its identity and purity. The variability in reported values highlights the importance of consistent and careful experimental technique. For researchers and drug development professionals, the ability to accurately determine these properties is essential for ensuring the quality of starting materials and intermediates, which ultimately impacts the reliability and reproducibility of synthetic processes and the quality of the final product.

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